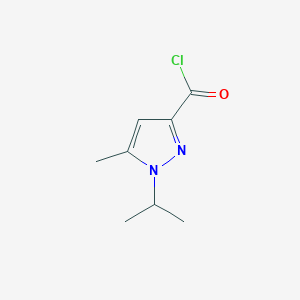

1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Description

1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a pyrazole-based derivative characterized by a reactive carbonyl chloride (-COCl) group at the 3-position, a methyl group at the 5-position, and an isopropyl substituent at the 1-position of the pyrazole ring. This compound is primarily utilized as an acylating agent in organic synthesis due to the electrophilic nature of the carbonyl chloride, enabling reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively. Its isopropyl substituent introduces steric bulk, which may influence reaction kinetics and regioselectivity in synthetic pathways .

Properties

IUPAC Name |

5-methyl-1-propan-2-ylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)11-6(3)4-7(10-11)8(9)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQFWNQEWXKIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of Pyrazole Carboxylic Acid Using Thionyl Chloride

The most common and straightforward method involves converting the corresponding pyrazole-3-carboxylic acid to the acid chloride by reaction with thionyl chloride (SOCl2). The process is typically conducted under anhydrous conditions to avoid hydrolysis and to maximize yield.

$$

\text{1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

- Solvent: Often an inert solvent such as dichloromethane or chloroform.

- Temperature: Mild heating (typically 40–70 °C) to facilitate reaction without decomposition.

- Reaction Time: Several hours until completion, monitored by TLC or other analytical methods.

- High selectivity for acid chloride formation.

- Simple work-up involving removal of gaseous by-products.

- Industrial scale processes may optimize this reaction by using catalysts or additives to improve yield and purity.

- Careful control of moisture is essential to prevent hydrolysis back to the acid.

One-Pot Chlorocarbonylation via Grignard Reagent and Phosgene or Phosgene Equivalents

A patented industrially relevant method involves a one-step process where the pyrazole precursor is first deprotonated using a Grignard reagent, followed by in situ reaction with phosgene or phosgene equivalents to form the acid chloride directly without isolation of intermediates.

- Step (i): Deprotonation of the pyrazole nitrogen with a Grignard reagent (e.g., methylmagnesium bromide).

- Step (ii): Chlorocarbonylation by reaction with phosgene or a phosgene equivalent.

- The acid chloride is isolated by crystallization and solvent evaporation, simplifying purification.

- High yield and selectivity.

- Avoids intermediate isolation, reducing process time and cost.

- Suitable for scale-up and industrial production due to mild and controlled conditions.

Alternative Synthetic Routes Involving Regioselective Pyrazole Formation

Recent research has developed regioselective syntheses of substituted pyrazoles using trichloromethyl enones and hydrazine derivatives, which can be adapted to prepare pyrazole carboxylates that can subsequently be converted into the acid chloride.

- The regioselectivity of pyrazole formation depends on the nature of hydrazine (free hydrazine vs. hydrazine hydrochloride).

- After formation of the pyrazole carboxylate intermediate, chlorination with thionyl chloride or phosgene can be performed.

- This method offers a modular approach to prepare various pyrazole derivatives with controlled substitution patterns.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thionyl chloride chlorination of carboxylic acid | Thionyl chloride (SOCl2) | Mild heating, anhydrous solvent | Simple, high selectivity | Sensitive to moisture |

| One-pot Grignard deprotonation + phosgene reaction | Grignard reagent + phosgene | Moderate temperature, one-step | High yield, scalable, efficient | Requires handling of phosgene |

| Regioselective pyrazole synthesis + chlorination | Trichloromethyl enones + hydrazines | Multi-step, reflux conditions | Regioselective, versatile | More complex, longer synthesis |

Research Findings and Analysis

- The reaction of 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride is well-documented as the primary laboratory-scale method, producing the acid chloride with high purity suitable for further synthetic applications.

- Industrial processes favor the one-pot method involving Grignard reagents and phosgene equivalents due to operational efficiency and scalability.

- The regioselective pyrazole formation routes provide synthetic flexibility, allowing the preparation of various substituted pyrazole acid chlorides, including the target compound, with controlled regioisomerism.

- Analytical techniques such as NMR spectroscopy and single-crystal X-ray diffraction have been employed to confirm the structure and purity of the synthesized acid chlorides.

- The acid chloride intermediate is prone to hydrolysis; thus, strict anhydrous conditions and prompt use or storage under inert atmosphere are recommended.

Chemical Reactions Analysis

1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Cyclization Reactions: The compound can be used as a building block in the synthesis of more complex heterocyclic systems through cyclization reactions.

Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .

Scientific Research Applications

Organic Synthesis

In organic chemistry, 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo substitution reactions makes it an essential intermediate in the production of various pyrazole derivatives.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential therapeutic properties. Pyrazole derivatives are being explored for their antimicrobial, antifungal, and anticancer activities. Notably, a study indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 75 | Moderate |

| Bacillus subtilis | 100 | Moderate |

This data suggests that the compound could be developed into effective antimicrobial agents.

Agriculture

In agricultural chemistry, pyrazole derivatives are used in developing agrochemicals. The structural characteristics of this compound allow it to interact with biological systems effectively, making it a candidate for herbicides or fungicides.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness. The mechanism of action was hypothesized to involve the disruption of bacterial cell wall synthesis.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized novel derivatives of this compound to enhance its biological activity. Modifications at the nitrogen position were found to improve binding affinity to specific biological targets involved in inflammatory pathways. This study highlights the compound's potential as a therapeutic agent in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride largely depends on its reactivity and the specific context in which it is used. In medicinal chemistry, for example, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . The pyrazole ring can also interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Key Observations :

- Reactivity : The carbonyl chloride group in the target compound confers significantly higher electrophilicity compared to aldehydes or esters, making it more suited for acylation reactions .

- Steric Effects : The isopropyl group in the target compound may hinder nucleophilic attack at the 1-position, whereas smaller substituents (e.g., methyl in 1-methyl-1H-pyrazole-4-carbaldehyde) allow faster reaction rates .

- Applications : Pyrazole esters (e.g., methyl 1H-pyrazole-3-carboxylate) are often intermediates in pharmaceutical synthesis, while carbonitriles (e.g., the hydrochloride derivative in ) are utilized in ligand design due to their hydrogen-bonding capabilities.

Research Findings on Reactivity and Stability

- Hydrolytic Stability : The carbonyl chloride group is highly moisture-sensitive, requiring anhydrous conditions during handling, whereas pyrazole esters (e.g., methyl 1H-pyrazole-3-carboxylate) exhibit greater stability in aqueous environments .

- Electronic Effects: Substituents like trifluoromethyl (in ’s 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) enhance electron-withdrawing effects, increasing electrophilicity.

- Synthetic Utility : The pyridinyl group in methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate facilitates metal coordination, a property absent in the target compound.

Biological Activity

1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (C8H11ClN2O) features a five-membered pyrazole ring with two nitrogen atoms adjacent to each other. The carbonyl chloride functionality is critical for its reactivity and biological interactions. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C8H11ClN2O |

| Molecular Weight | 188.64 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its electrophilic carbonyl group, which can interact with various biomolecules. Similar compounds have demonstrated the ability to bind to multiple receptors and enzymes, suggesting a multifaceted mechanism of action. For instance, pyrazole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties through various biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated notable inhibition against:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 15 |

| Klebsiella pneumoniae | 17 |

The presence of the carbonyl chloride moiety enhances its reactivity towards bacterial cell wall components, leading to effective microbial inhibition .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. In an experimental model using carrageenan-induced edema in mice, it was found that doses of 50 mg/kg resulted in a significant reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives similar to this compound:

- Study on Pyrazole Derivatives : A series of pyrazole compounds were synthesized and tested for their antibacterial activity against common pathogens. Among them, derivatives with the carbonyl group showed enhanced efficacy against resistant strains of bacteria .

- Anti-tubercular Activity : In vitro studies indicated that certain pyrazole derivatives exhibited promising anti-tubercular activity against Mycobacterium tuberculosis strains. The compound's structural features were linked to its ability to inhibit bacterial growth effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride, and what critical parameters influence reaction yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole-carbaldehyde derivatives are synthesized via base-catalyzed reactions (e.g., K₂CO₃) between chlorinated pyrazole intermediates and nucleophiles under controlled temperatures (60–80°C) . Key parameters include solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., phase-transfer catalysts for biphasic systems), and stoichiometric ratios to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl and methyl groups) and FT-IR to identify the carbonyl chloride (C=O stretch ~1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally related pyrazole-carboxylic acid derivatives .

Q. What safety precautions are essential when handling this compound, given its reactive carbonyl chloride group?

- Methodological Answer : The carbonyl chloride group is moisture-sensitive and may release HCl upon hydrolysis. Use anhydrous conditions, inert atmosphere (N₂/Ar), and personal protective equipment (gloves, goggles). Decomposition products include CO, NOₓ, and HCl vapors ; ensure fume hood use and acid-neutralizing agents (e.g., sodium bicarbonate) for spill management .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole ring?

- Methodological Answer : Steric hindrance from the isopropyl group at position 1 and methyl at position 5 directs electrophilic substitution to position 4. Employ regioselective catalysts (e.g., Lewis acids like AlCl₃) to enhance specificity. For cross-coupling reactions (e.g., Suzuki-Miyaura), optimize Pd catalyst loading (1–5 mol%) and ligand systems (e.g., SPhos) to suppress homocoupling .

Q. How does the electronic environment of the carbonyl chloride group influence its reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing pyrazole ring enhances electrophilicity at the carbonyl carbon, facilitating reactions with amines or alcohols. Computational studies (DFT) on analogous compounds show that substituents like trifluoromethyl further increase reactivity by lowering LUMO energy . Kinetic studies under varying pH (4–9) can quantify hydrolysis rates, guiding solvent selection (e.g., THF vs. acetonitrile) .

Q. What are the applications of this compound in designing bioactive molecules, and how can its stability in biological matrices be assessed?

- Methodological Answer : The carbonyl chloride serves as a versatile handle for amide/ester linkages in drug candidates. For stability testing, incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by LC-MS/MS to track degradation. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes, as shown for pyrazole-based inhibitors of cyclooxygenase-2 .

Data Contradictions and Validation

Q. Discrepancies in reported melting points for similar pyrazole derivatives: How to resolve these experimentally?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and recrystallize the compound using gradient sublimation or solvent-antisolvent pairs (e.g., ethanol/water). Cross-reference with single-crystal XRD data from databases like the Cambridge Structural Database .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.